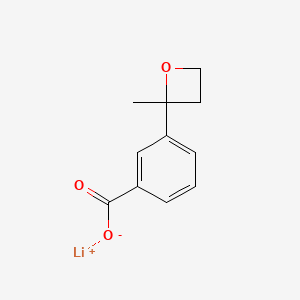

![molecular formula C10H13N3O B3007935 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one CAS No. 1784119-14-7](/img/structure/B3007935.png)

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one, also known as A-86929, is a chemical compound with potential scientific research applications. This compound is a pyrrolidinone derivative and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Metal Complex Formation and Ligand Behavior

- Research has shown that derivatives of 2,6-bis(aminomethyl)pyridine, closely related to 1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one, are used in the formation of metal complexes. These compounds demonstrate interesting behaviors in both aqueous solutions and solid states when coordinating with metals like Cu(II) (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Antimalarial Applications

- A derivative, specifically the 1-(pyridin-4-yl)pyrrolidin-2-one, has been identified as a novel antimalarial scaffold targeting the cytoplasmic prolyl-tRNA synthetase in Plasmodium species. This discovery offers a promising avenue for the development of new antimalarial drugs (Okaniwa et al., 2021).

Synthesis of Dipeptide Analogues

- Pyrrolidine-2,4-diones, structurally related to this compound, have been synthesized to create dipeptide analogues. These compounds are used for their extended conformational properties in molecular studies (Hosseini, Kringelum, Murray, & Tønder, 2006).

Computational Analysis in Antioxidant Studies

- Computational studies have been conducted on similar Mannich base systems, like 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, to understand their antioxidant activity. These studies involve analyzing vibrational properties, molecular structure, and thermodynamic properties (Boobalan et al., 2014).

Synthesis of Functionalized Ligands

- Derivatives of 4-functionalized pyridine-based ligands, which can act as terdendate ligands for metal ions, have been synthesized. These compounds have applications in complexing with metals and potentially in catalysis (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

Microbiological Activity

- Novel compounds containing 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives have been synthesized and evaluated for their bacteriostatic and antituberculosis activity, highlighting potential applications in developing new antimicrobial agents (Miszke et al., 2008).

Cascade Reactions in Synthesis

- 4-(Pyridin-2-ylmethyl)-2-aminopyrroles, similar in structure to the compound , have been synthesized via a novel cascade reaction process, demonstrating its potential in constructing complex heterocyclic compounds (Li et al., 2019).

Antimicrobial and Antitubercular Studies

- Derivatives of 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have shown promise in antimicrobial and antitubercular studies, further emphasizing the compound's potential in therapeutic applications (Patel, Sharma, & Rajani, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

The compound interacts with its target, PRS, through a proline-competitive binding mode . This interaction leads to inhibition of the enzyme .

Biochemical Pathways

It is known that the compound acts by inhibiting the prs enzyme . This inhibition could potentially disrupt protein synthesis, as PRS plays a crucial role in the translation process.

Pharmacokinetics

The pyrrolidine scaffold, which is part of the compound’s structure, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the PRS enzyme . This inhibition could potentially lead to a disruption in protein synthesis, affecting the growth and survival of the malaria parasite .

Propiedades

IUPAC Name |

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVOWSBHKYIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)

![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)